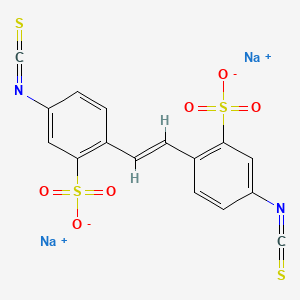

DIDS sodium salt

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPAYBXVXXBSKP-SEPHDYHBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-13-0, 132132-49-1 | |

| Record name | NSC 344481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Activity of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, in its (E)- isomeric form, commonly known as DIDS, is a potent and widely utilized chemical probe in cell biology and physiology. Its primary mechanism of action involves the irreversible inhibition of anion exchange across the cell membrane, making it an invaluable tool for studying the function of anion transport proteins, particularly the Band 3 protein (anion exchanger 1 or AE1) in erythrocytes. This technical guide provides a comprehensive overview of the chemical properties of (E)-DIDS, detailed experimental protocols for its characterization and use, and a visualization of its interaction with its primary biological target.

Chemical and Physical Properties

(E)-Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate is a stilbene derivative characterized by the presence of two isothiocyanate (-N=C=S) and two sulfonate (-SO₃⁻) groups attached to the stilbene backbone. The disodium salt form confers water solubility to the molecule.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₈N₂Na₂O₆S₄ | [1] |

| Molecular Weight | 498.48 g/mol | [1] |

| Appearance | Solid | [1] |

| Color | Yellowish | [2] |

| Purity | ≥80% to 98% (analytical method dependent) | [1][3] |

| Stereochemistry | (E)-isomer | [4] |

Solubility

| Solvent | Solubility | Notes | Reference |

| Water | Soluble | The disodium salt form enhances aqueous solubility. | |

| 0.1 M Potassium Bicarbonate | 50 mg/mL | May require gentle heating for complete dissolution. | [2] |

| DMSO | Soluble |

Stability and Storage

-

Storage Temperature: 2-8°C

-

Stability: The isothiocyanate groups are susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions in aqueous buffers should be prepared fresh. Long-term storage of aqueous solutions is not recommended.

Experimental Protocols

Synthesis of Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)-

The synthesis of DIDS typically starts from 4,4'-diamino-2,2'-stilbenedisulfonic acid.

Protocol:

-

Dissolution: Dissolve 4,4'-diamino-2,2'-stilbenedisulfonic acid in an aqueous solution of sodium carbonate.

-

Reaction with Thiophosgene: Cool the solution in an ice bath and slowly add a solution of thiophosgene in a suitable organic solvent (e.g., chloroform or carbon tetrachloride) with vigorous stirring. The reaction is highly exothermic and releases toxic hydrogen chloride gas, so it must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

pH Control: Maintain the pH of the aqueous phase between 8 and 9 by the dropwise addition of a sodium carbonate solution. This is crucial for the reaction to proceed and to neutralize the HCl produced.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. The aqueous layer contains the disodium salt of DIDS.

-

Purification: The product can be precipitated from the aqueous solution by the addition of sodium chloride (salting out). The precipitate is then collected by filtration, washed with a saturated sodium chloride solution, and then with a small amount of cold water.

-

Drying: Dry the purified product under vacuum.

Characterization Protocols

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water or an aqueous buffer (e.g., phosphate buffer, pH 7.0). A typical gradient might be from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 340 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity is determined by the relative area of the main peak.

Method:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Analysis: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

-N=C=S (Isothiocyanate): A strong, characteristic absorption band in the region of 2140-1990 cm⁻¹.

-

S=O (Sulfonate): Strong absorption bands around 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹.

-

C=C (Stilbene): A stretching vibration around 1600 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

-

Method:

-

Solvent: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: Record ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in D₂O):

-

Aromatic protons will appear as a complex pattern of doublets and triplets in the range of 7.0-8.0 ppm.

-

The vinylic protons of the stilbene double bond will appear as a singlet or two doublets (depending on symmetry) around 7.5 ppm.

-

-

Expected ¹³C NMR Signals (in D₂O):

-

Aromatic and vinylic carbons will appear in the range of 120-150 ppm.

-

The carbon of the isothiocyanate group (-N=C=S) will appear as a distinct signal in the range of 130-140 ppm.

-

Biological Activity and Experimental Protocols

Inhibition of Anion Exchange in Erythrocytes

DIDS is a specific and irreversible inhibitor of the Band 3 protein, the primary anion exchanger in red blood cells. This inhibition is crucial for studying chloride-bicarbonate exchange, a key process in CO₂ transport and blood pH regulation.

Objective: To measure the inhibition of chloride-bicarbonate exchange in human erythrocytes by DIDS.

Materials:

-

Freshly drawn human blood with anticoagulant (e.g., heparin or EDTA).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

DIDS stock solution in DMSO or PBS.

-

Radioactive ³⁶Cl⁻ or a pH-sensitive fluorescent dye (e.g., BCECF).

-

Chloride-free buffer (e.g., substituting chloride with gluconate).

-

Bicarbonate-containing buffer.

-

Centrifuge.

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Erythrocyte Preparation:

-

Centrifuge the whole blood to pellet the red blood cells (RBCs).

-

Remove the plasma and buffy coat.

-

Wash the RBCs three times with cold PBS.

-

Resuspend the washed RBCs to a desired hematocrit (e.g., 10%) in PBS.

-

-

DIDS Incubation:

-

Aliquot the RBC suspension into different tubes.

-

Add varying concentrations of DIDS to the tubes (e.g., 0, 1, 5, 10, 20 µM).

-

Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow for covalent binding.

-

-

Anion Exchange Measurement (using ³⁶Cl⁻):

-

Load the DIDS-treated and control RBCs with ³⁶Cl⁻ by incubating them in a buffer containing the radioisotope.

-

Wash the cells to remove extracellular ³⁶Cl⁻.

-

Initiate the anion exchange by resuspending the loaded cells in a chloride-free, bicarbonate-containing buffer.

-

At various time points, take aliquots of the cell suspension and pellet the cells by centrifugation.

-

Measure the radioactivity in the supernatant, which represents the efflux of ³⁶Cl⁻.

-

Calculate the rate of chloride efflux for each DIDS concentration.

-

-

Data Analysis:

-

Plot the rate of anion exchange as a function of the DIDS concentration.

-

Determine the IC₅₀ value, which is the concentration of DIDS that causes 50% inhibition of anion exchange.

-

Signaling Pathway and Interaction Mechanism

The primary "signaling" role of DIDS is as an inhibitor, blocking the normal physiological pathway of anion exchange. The interaction with Band 3 protein is a multi-step process.

Mechanism of Inhibition:

-

Reversible Binding: DIDS initially binds reversibly to a site on the outward-facing conformation of the Band 3 protein. This binding is competitive with substrate anions like chloride and bicarbonate.

-

Covalent Modification: Following the initial binding, one of the isothiocyanate groups of DIDS forms a covalent thiourea linkage with a specific lysine residue (Lys-539) on the extracellular domain of the Band 3 protein.

-

Irreversible Inhibition: This covalent modification locks the transporter in an outward-facing conformation, thereby irreversibly inhibiting its transport function.

Caption: Experimental workflow for determining the inhibitory effect of DIDS on anion exchange in erythrocytes.

Caption: Mechanism of anion transport inhibition by DIDS through interaction with the Band 3 protein.

Conclusion

Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- (DIDS) remains a cornerstone tool for the study of anion transport processes in biological systems. Its well-characterized chemical properties and specific mechanism of action allow for precise experimental design and interpretation. The protocols and diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals aiming to utilize DIDS in their studies of ion channels and transporters, as well as for those interested in the fundamental chemical characteristics of this important biological probe. Careful consideration of its reactivity and stability is essential for obtaining reliable and reproducible experimental results.

References

- 1. GSRS [precision.fda.gov]

- 2. 207233-90-7 CAS MSDS (4 4'-DIISOTHIOCYANATO-2 2'-STILBENEDISU&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Kinetic mechanism of DIDS binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imaging of the diffusion of single band 3 molecules on normal and mutant erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of DIDS (4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), a widely used and potent inhibitor of anion exchange proteins. This document details the multi-step synthesis process, purification methodologies, and the mechanism of action of DIDS, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Overview of DIDS

DIDS is a chemical compound that acts as a covalent and non-covalent inhibitor of anion transporters, most notably the Band 3 anion exchanger (also known as AE1 or SLC4A1) in erythrocytes.[1][2][3] Its ability to block the exchange of chloride and bicarbonate ions across the cell membrane has made it an invaluable tool in the study of ion transport, cellular pH regulation, and red blood cell physiology.[4]

Chemical Properties:

| Property | Value |

| IUPAC Name | 2,2′-(Ethene-1,2-diyl)bis(5-isothiocyanatobenzene-1-sulfonic acid) |

| Molecular Formula | C₁₆H₁₀N₂O₆S₄ |

| Molar Mass | 454.50 g/mol |

| Appearance | Yellowish powder |

| Solubility | Soluble in aqueous solutions, particularly at alkaline pH |

Synthesis of DIDS

The synthesis of DIDS is a multi-step process that begins with the oxidation of 4-nitrotoluene-2-sulfonic acid to form 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNDS). DNDS is then reduced to 4,4'-diaminostilbene-2,2'-disulfonic acid (DADS). The final step involves the conversion of the amino groups of DADS into isothiocyanate groups to yield DIDS.

Synthesis Workflow

Caption: Synthetic pathway of DIDS from 4-nitrotoluene-2-sulfonic acid.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNDS)

This procedure is based on the oxidative coupling of 4-nitrotoluene-2-sulfonic acid.[5]

-

Materials: 4-nitrotoluene-2-sulfonic acid, sodium hydroxide, sodium hypochlorite solution (e.g., 10-15% available chlorine).

-

Procedure:

-

Dissolve 4-nitrotoluene-2-sulfonic acid in an aqueous solution of sodium hydroxide to form the sodium salt.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of sodium hypochlorite solution to the cooled solution with vigorous stirring. The pH of the reaction mixture should be maintained in the alkaline range.

-

Continue stirring at 0-5 °C for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

The product, DNDS, will precipitate from the solution.

-

Filter the precipitate, wash with cold water, and then with a small amount of ethanol.

-

Dry the product under vacuum.

-

Step 2: Synthesis of 4,4'-Diaminostilbene-2,2'-disulfonic acid (DADS)

This protocol involves the catalytic hydrogenation of DNDS.[6]

-

Materials: 4,4'-Dinitrostilbene-2,2'-disulfonic acid (DNDS), water, cobalt catalyst (e.g., Raney cobalt), hydrogen gas.

-

Procedure:

-

Suspend DNDS in water in a high-pressure hydrogenation reactor.

-

Add a catalytic amount of a cobalt-based catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., 5-150 bar).

-

Heat the mixture to a temperature between 70-180 °C.

-

Maintain the reaction under stirring for several hours until the uptake of hydrogen ceases.

-

Cool the reactor and carefully vent the hydrogen gas.

-

Filter the hot reaction mixture to remove the catalyst.

-

The filtrate contains the DADS product. This solution can often be used directly in the next step or the DADS can be precipitated by adjusting the pH.

-

Step 3: Synthesis of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS)

This step involves the reaction of the amino groups of DADS with thiophosgene. Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

-

Materials: 4,4'-Diaminostilbene-2,2'-disulfonic acid (DADS) solution, thiophosgene (CSCl₂), an inert organic solvent (e.g., chloroform or dichloromethane), a base (e.g., triethylamine or sodium carbonate).

-

Procedure:

-

Prepare a two-phase system with the aqueous solution of DADS and an immiscible inert organic solvent.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Dissolve a stoichiometric excess of thiophosgene in the organic solvent and add it to the reaction mixture.

-

Slowly add a base to neutralize the HCl formed during the reaction, maintaining a slightly alkaline pH.

-

Stir the reaction mixture vigorously for several hours at low temperature. Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, separate the aqueous phase containing the DIDS product.

-

The crude DIDS solution is then ready for purification.

-

Purification of DIDS

Crude DIDS often contains unreacted starting materials and by-products. Purification is crucial to obtain a product of high purity for research applications. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Purification Workflow

Caption: General workflow for the purification of DIDS.

Preparative HPLC Protocol (Representative)

-

Instrumentation: A preparative HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column suitable for preparative scale separations.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or a suitable buffer.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time to elute DIDS. The exact gradient will need to be optimized based on the specific column and system. A scouting analytical run is recommended to determine the optimal gradient.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 20-100 mL/min for preparative columns.

-

Detection: UV detection at a wavelength where DIDS has strong absorbance (e.g., ~340 nm).

-

Procedure:

-

Filter the crude DIDS solution to remove any particulate matter.

-

Inject the filtered solution onto the equilibrated preparative HPLC column.

-

Run the gradient program and collect fractions corresponding to the DIDS peak.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (typically >95%).

-

Remove the solvent from the pooled fractions by lyophilization to obtain pure DIDS as a solid.

-

Quantitative Data

The following table summarizes typical (but not guaranteed) quantitative data for the synthesis of DIDS. Actual yields and purity may vary depending on the specific reaction conditions and purification efficiency.

| Step | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | DNDS | 85-95 | >90 |

| 2 | DADS | 90-98 | >95 |

| 3 | DIDS (crude) | 70-85 | 70-80 |

| Purification | DIDS (pure) | 50-70 (overall) | >95 |

Mechanism of Action: Inhibition of the Band 3 Anion Exchanger

DIDS inhibits the Band 3 anion exchanger through a two-step mechanism.[1] Initially, it binds reversibly to the protein. Subsequently, at physiological pH, the isothiocyanate groups of DIDS can form covalent bonds with lysine residues in the protein, leading to irreversible inhibition.[2] This blockage prevents the conformational changes necessary for the transport of anions like chloride and bicarbonate across the cell membrane.

Caption: DIDS blocks the conformational change of the Band 3 anion exchanger.

This guide provides a foundational understanding for the synthesis and purification of DIDS. Researchers are encouraged to consult the primary literature for further details and to optimize the described protocols for their specific laboratory conditions. The inherent hazards of the chemicals used, particularly thiophosgene, necessitate strict adherence to safety protocols.

References

- 1. Kinetic mechanism of DIDS binding to band 3 (AE1) in human erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of band 3 inhibitors. 1. Transport site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anion transport inhibitor binding to band 3 in red blood cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell physiology and molecular mechanism of anion transport by erythrocyte band 3/AE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of tritiated 4,4'-diisothiocyano-2,2'-stilbene disulfonic acid ([3H]DIDS) and its covalent reaction with sites related to anion transport in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of DIDS on Anion Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid (DIDS) is a potent and widely utilized inhibitor of anion transport across biological membranes. Its primary mechanism involves the covalent and non-covalent inhibition of a diverse range of anion transporters and channels, leading to significant physiological consequences. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DIDS's inhibitory action, its impact on various transporter families, and the downstream cellular signaling pathways it modulates. Detailed experimental protocols for studying DIDS inhibition, along with a compilation of quantitative inhibitory data, are presented to facilitate further research and drug development efforts in this area.

Introduction

Anion transporters are integral membrane proteins crucial for a myriad of physiological processes, including pH regulation, cell volume control, transepithelial transport, and the propagation of nerve impulses.[1][2][3][4] Dysregulation of these transporters is implicated in numerous diseases, making them attractive targets for therapeutic intervention. DIDS, a stilbene disulfonate derivative, has been an invaluable pharmacological tool for characterizing the function of these transporters since the 1970s.[5][6] Its ability to block anion exchange has shed light on the roles of various transporters in cellular homeostasis and disease. This guide delves into the core of DIDS's mechanism of action, providing a technical resource for professionals in the field.

Chemical Properties and Covalent Modification

DIDS exerts its inhibitory effects through a two-step mechanism: an initial reversible, non-covalent binding followed by an irreversible, covalent modification of the transporter protein.[5] The isothiocyanate groups (-N=C=S) of DIDS are highly reactive and form covalent bonds, primarily with lysine residues on the target protein.[7][8] This covalent linkage leads to a long-lasting and often irreversible inhibition of transport activity.

It is crucial to note that DIDS is unstable in aqueous solutions and can hydrolyze and multimerize into di-, tri-, tetra-, and pentameric polythioureas.[5][6] These derivatives have been shown to be significantly more potent inhibitors of certain chloride channels, such as ClC-ec1 and ClC-Ka, than DIDS itself.[5][7] Researchers should, therefore, consider the age and preparation of their DIDS solutions, as the presence of these oligomers can influence experimental outcomes.

Mechanism of Action on Anion Transporters

DIDS exhibits a broad spectrum of activity against various families of anion transporters. The primary mechanism involves the steric hindrance of the anion permeation pathway and/or locking the transporter in a conformation that is unable to complete the transport cycle.

Band 3 Anion Exchanger (AE1/SLC4A1)

The most extensively studied target of DIDS is the Band 3 protein (AE1), the primary anion exchanger in red blood cells responsible for chloride-bicarbonate exchange. DIDS binds to a site on the extracellular face of AE1, involving key lysine residues.[8] Structural studies have identified Lys-539 as a primary site for covalent modification by one of the isothiocyanate groups of DIDS.[8] This binding event is thought to lock the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for anion translocation.

dot

Figure 1: DIDS covalently binds to the AE1 transporter, locking it in an outward-facing conformation.

CLC Chloride Channels/Transporters

DIDS is also known to inhibit members of the CLC family of chloride channels and H+/Cl- exchangers. For instance, it inhibits the bacterial ClC-ec1 Cl-/H+ exchanger and the mammalian ClC-Ka chloride channel.[5][7] The inhibition of ClC-ec1 by DIDS has been shown to be side-dependent, occurring from the intracellular side.[9] As mentioned earlier, the hydrolysis products of DIDS are particularly potent inhibitors of these channels.[5][7]

Mitochondrial Anion Channels

DIDS affects mitochondrial function by targeting anion channels in the inner mitochondrial membrane. It inhibits the Inner Membrane Anion Channel (IMAC) and the Voltage-Dependent Anion Channel (VDAC).[10][11] Inhibition of these channels can lead to alterations in mitochondrial membrane potential, reactive oxygen species (ROS) production, and the initiation of apoptotic pathways.[10][12]

Solute Carrier (SLC) Families

Several members of the SLC4 (bicarbonate transporters) and SLC26 (multifunctional anion exchangers) families are sensitive to DIDS.[13] However, the sensitivity varies among different isoforms. For example, within the SLC26 family, some members are strongly inhibited by DIDS while others are relatively insensitive.[13] This differential sensitivity can be exploited to distinguish between the activities of different transporters in cellular systems.

Quantitative Data on DIDS Inhibition

The inhibitory potency of DIDS varies significantly among different anion transporters. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

| Transporter/Channel Family | Specific Transporter | IC50 / Ki | Experimental System |

| CLC Family | ClC-Ka | 100 µM | Electrophysiology |

| ClC-ec1 | ~300 µM | Chloride Flux Assays | |

| Dimer of DIDS on ClC-ec1 | 110 µM | Chloride Flux Assays | |

| Trimer of DIDS on ClC-ec1 | 20 µM | Chloride Flux Assays | |

| Tetramer of DIDS on ClC-ec1 | 3.4 µM | Chloride Flux Assays | |

| Pentamer of DIDS on ClC-ec1 | 1.5 µM | Chloride Flux Assays | |

| Pentamer of DIDS on ClC-Ka | 500 nM | Electrophysiology | |

| Mitochondrial Channels | Spontaneous Transient Inward Currents (STICs) | 210 µM | Perforated Patch Technique |

| Other | Vasodilator Effect | 69 ± 14 µM | Pressure-constricted arteries |

| Neuronal Injury in vitro | 26 µM | Organotypic hippocampal slice cultures |

Experimental Protocols

Studying the effects of DIDS on anion transporters typically involves measuring the movement of anions across a cell membrane or a lipid bilayer. Below are generalized protocols for two common experimental approaches.

Anion Exchange Inhibition Assay using Radioactive Flux

This method measures the DIDS-induced inhibition of anion exchange (e.g., Cl-/Cl- or Cl-/HCO3-) by tracking the movement of a radiolabeled anion.

Materials:

-

Cells expressing the anion transporter of interest

-

Assay buffer (e.g., HEPES-buffered saline)

-

Radiolabeled anion (e.g., ³⁶Cl⁻)

-

DIDS stock solution (in DMSO or appropriate solvent)

-

Scintillation counter and vials

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Loading: Incubate the cells with the radiolabeled anion in the assay buffer for a sufficient time to allow for isotopic equilibrium.

-

Wash: Rapidly wash the cells with ice-cold, non-radioactive assay buffer to remove extracellular tracer.

-

Inhibition and Efflux: Add assay buffer containing different concentrations of DIDS (and a non-radiolabeled competing anion for exchange) to the cells to initiate efflux.

-

Sampling: At specific time points, collect aliquots of the extracellular buffer.

-

Measurement: Determine the amount of radioactivity in the collected samples using a scintillation counter.

-

Data Analysis: Calculate the rate of anion efflux at each DIDS concentration and determine the IC50 value.

dot

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Physiology, Acid Base Balance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New light on the "old" chloride channel blocker DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent CLC Chloride Channel Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Side-dependent inhibition of a prokaryotic ClC by DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Impact of DIDS-Induced Inhibition of Voltage-Dependent Anion Channels (VDAC) on Cellular Response of Lymphoblastoid Cells to Ionizing Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. liu.diva-portal.org [liu.diva-portal.org]

- 13. researchgate.net [researchgate.net]

DIDS: A Dual-Acting Inhibitor with Covalent and Non-Covalent Mechanisms

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyano-2,2'-stilbenedisulfonate (DIDS) is a widely utilized chemical probe known for its potent inhibition of anion transport across biological membranes. Its utility in research stems from its complex inhibitory mechanism, which involves both reversible, non-covalent binding and irreversible, covalent modification of its target proteins. This dual mode of action provides a powerful tool for dissecting the structure and function of various transporters and channels. This technical guide provides a comprehensive overview of DIDS as both a covalent and non-covalent inhibitor, detailing its mechanisms of action, target proteins, and the experimental methodologies used to characterize its effects.

The Dual Nature of DIDS Inhibition

DIDS exerts its inhibitory effects through a two-step mechanism. The initial interaction is a rapid, reversible, non-covalent binding to the target protein. This is followed by a slower, irreversible covalent reaction, primarily with nucleophilic residues such as the ε-amino group of lysine.

Non-Covalent Inhibition

The initial, non-covalent binding of DIDS is driven by electrostatic and hydrophobic interactions. The two sulfonate groups on the stilbene backbone are negatively charged at physiological pH, facilitating interaction with positively charged regions of the target protein, often within or near the substrate-binding pocket. This reversible binding is characterized by a dissociation constant (Kd), which reflects the affinity of DIDS for the protein in its non-covalent complex.

Covalent Inhibition

Following the initial non-covalent binding, the highly reactive isothiocyanate groups (-N=C=S) of DIDS can form covalent bonds with nucleophilic amino acid residues on the target protein. The primary target for this covalent modification is the ε-amino group of lysine residues, forming a stable thiourea linkage. Thiol groups of cysteine residues can also be targets for DIDS adduction. This covalent modification leads to irreversible inhibition of the protein's function. The efficiency of this irreversible inhibition is described by the second-order rate constant, k_inact/K_I, which incorporates both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).

Key Protein Targets of DIDS

DIDS is most recognized for its inhibition of anion exchanger (AE) proteins, particularly the Band 3 protein (AE1) in erythrocytes. However, its reactivity and binding properties allow it to interact with a broader range of proteins.

Table 1: A Selection of Protein Targets for DIDS and Associated Quantitative Data

| Target Protein Family | Specific Protein | Organism/Cell Type | Inhibition Type | IC50 | Kd | k_inact/K_I | Citation(s) |

| Anion Exchangers (SLC4) | Band 3 (AE1) | Human Erythrocytes | Covalent & Non-covalent | ~1 µM | 25.3 nM | - | [1] |

| AE2 | - | Covalent & Non-covalent | - | - | - | ||

| AE3 | - | Covalent & Non-covalent | - | - | - | ||

| ATP-Binding Cassette (ABC) Transporters | P-glycoprotein (P-gp/ABCB1) | - | - | Varies | - | - | [2] |

| MRP2 | - | - | Varies | - | - | [2] | |

| Voltage-Dependent Anion Channels | VDAC1 | - | Non-covalent | - | - | - | |

| ATPases | Na+/K+-ATPase | Porcine Ciliary Epithelium | Indirect | - | - | - | [3] |

| Proteases | Caspases | - | Covalent | - | - | - |

Note: IC50 and Kd values can vary significantly depending on experimental conditions (e.g., pH, temperature, substrate concentration). The data presented here are representative values from the literature. "-" indicates that data was not found in the searched literature.

Signaling Pathways Modulated by DIDS

By inhibiting key transport proteins, DIDS can have profound effects on various cellular signaling pathways.

Regulation of Intracellular pH (pHi)

Anion exchangers, such as AE1, play a crucial role in maintaining intracellular pH by mediating the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻). By inhibiting this exchange, DIDS can lead to intracellular acidification. This disruption of pHi homeostasis can, in turn, affect the activity of numerous pH-sensitive enzymes and cellular processes.[3][4]

Apoptosis

DIDS has been shown to induce or modulate apoptosis in various cell types. This can occur through multiple mechanisms, including the disruption of intracellular pH, alteration of cell volume, and direct effects on mitochondrial proteins like the voltage-dependent anion channel (VDAC). Inhibition of VDAC can interfere with the release of pro-apoptotic factors from the mitochondria.

Cell Volume Regulation

Cells respond to osmotic stress by activating ion transport pathways to regulate their volume. Regulatory Volume Decrease (RVD) is often mediated by the efflux of ions, including Cl⁻, through channels and transporters. By blocking these anion transport pathways, DIDS can impair the ability of cells to regulate their volume in response to hypotonic swelling.

References

Spectroscopic Properties of DIDS for Fluorescence Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a widely utilized chemical tool in cell biology and physiology, primarily known for its potent and largely irreversible inhibition of anion exchange proteins, most notably the anion exchanger 1 (AE1 or Band 3) in erythrocytes. Beyond its inhibitory function, the intrinsic spectroscopic properties of DIDS lend themselves to fluorescence-based studies, offering a powerful method to investigate protein structure, function, and dynamics. This guide provides a comprehensive overview of the spectroscopic properties of DIDS, detailed experimental protocols for its use in fluorescence studies, and a visualization of its interaction with the AE1 transporter.

Spectroscopic Properties of DIDS

The utility of DIDS as a fluorescent probe is rooted in its stilbene core, a chromophore that absorbs ultraviolet light. While not a classical high-quantum-yield fluorophore, its fluorescence is environmentally sensitive and can be used to report on its binding to proteins.

Table 1: Spectroscopic Properties of DIDS

| Property | Value | Notes |

| UV Absorption Maxima (λabs) | ~340-350 nm | In aqueous solution. The exact maximum can be influenced by the local environment. |

| Fluorescence Excitation Maximum (λex) | ~340-350 nm | Typically coincides with the absorption maximum. |

| Fluorescence Emission Maximum (λem) | ~440-450 nm | In aqueous solution. A significant Stokes shift is observed. The emission is known to be sensitive to the polarity of the environment, often exhibiting a blue shift and an increase in intensity upon binding to the less polar environment of a protein's binding pocket. |

| Molar Extinction Coefficient (ε) | ~3.0 x 104 M-1cm-1 at ~340 nm | In aqueous solution. |

| Fluorescence Quantum Yield (Φf) | Low in aqueous solution | The quantum yield of DIDS in aqueous buffers is generally low but can increase upon covalent binding to proteins. Quantitative values are not consistently reported in the literature and can vary depending on the conjugation partner and local environment. |

| Fluorescence Lifetime (τ) | Not widely reported | The fluorescence lifetime of DIDS is not extensively documented and is expected to be sensitive to its environment. |

Experimental Protocols

Covalent Labeling of Proteins with DIDS

The two isothiocyanate groups of DIDS react primarily with the ε-amino groups of lysine residues and the α-amino group of the N-terminus of proteins to form stable thiourea bonds. This reaction is pH-dependent.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate or bicarbonate buffer)

-

DIDS solution (freshly prepared in a small volume of a compatible organic solvent like DMSO and then diluted in buffer)

-

Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 8.5-9.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis cassette for purification

Protocol:

-

Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

-

DIDS Preparation: Prepare a 10-20 mM stock solution of DIDS in anhydrous DMSO immediately before use.

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the DIDS stock solution to the protein solution dropwise while gently stirring. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.

-

-

Quenching: Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50-100 mM) to the reaction mixture to consume any unreacted DIDS. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted DIDS and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.

-

Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the absorbance of DIDS at its absorption maximum (~340-350 nm).

Figure 1: Workflow for covalent labeling of proteins with DIDS.

Fluorescence Anisotropy Binding Assay

Fluorescence anisotropy measures the rotational mobility of a fluorescent molecule. When a small fluorescent molecule like DIDS binds to a much larger protein, its rotation is slowed, leading to an increase in anisotropy. This principle can be used to study binding events.

Materials:

-

DIDS-labeled protein (or a protein with a binding site for DIDS)

-

Binding partner (ligand)

-

Assay buffer

-

Fluorometer equipped with polarizers

Protocol:

-

Sample Preparation:

-

Prepare a solution of the DIDS-labeled protein at a constant, low concentration (typically in the low nanomolar range) in the assay buffer.

-

Prepare a series of dilutions of the unlabeled binding partner in the same buffer.

-

-

Titration:

-

To a series of cuvettes or wells in a microplate, add the DIDS-labeled protein solution.

-

Add increasing concentrations of the binding partner to each cuvette/well. Include a control with no binding partner.

-

Incubate the samples at a constant temperature to reach binding equilibrium. The incubation time will depend on the kinetics of the interaction.

-

-

Anisotropy Measurement:

-

Set the excitation and emission wavelengths on the fluorometer appropriate for DIDS (~345 nm excitation, ~445 nm emission).

-

Measure the fluorescence anisotropy for each sample.

-

-

Data Analysis:

-

Plot the change in fluorescence anisotropy as a function of the binding partner concentration.

-

Fit the resulting binding curve to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

-

Figure 2: Workflow for a fluorescence anisotropy binding assay using DIDS.

DIDS as a Probe for the Anion Exchanger 1 (AE1) Signaling Pathway

DIDS is a classical inhibitor of the AE1 protein, which facilitates the electroneutral exchange of chloride (Cl-) and bicarbonate (HCO3-) across the erythrocyte membrane. This process is vital for carbon dioxide transport in the blood. DIDS inhibits this exchange by covalently binding to a specific lysine residue within the protein's extracellular domain, locking the transporter in an outward-facing conformation. The binding of DIDS to AE1 can lead to changes in its fluorescence, providing a tool to study the protein's conformational state.

Figure 3: Anion exchange by AE1 and its inhibition by DIDS.

Conclusion

DIDS, while primarily recognized as a potent anion exchange inhibitor, possesses valuable spectroscopic properties that enable its use as a fluorescent probe. Its environmental sensitivity, particularly the changes in fluorescence upon binding to proteins, allows for the investigation of molecular interactions and conformational changes. The experimental protocols provided in this guide offer a starting point for researchers to harness the fluorescence of DIDS in their studies. Further characterization of its photophysical properties, such as quantum yield and lifetime in various environments, will undoubtedly expand its utility as a fluorescent tool in biological research and drug development.

An In-depth Technical Guide on the Stability and Degradation of DIDS in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and degradation of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in aqueous solutions. DIDS is a widely utilized potent and irreversible inhibitor of anion exchange, primarily targeting the chloride-bicarbonate exchanger (anion exchanger 1 or Band 3). However, its utility in experimental and therapeutic contexts is significantly influenced by its inherent instability in aqueous environments. This document details the degradation pathways, influencing factors, and analytical methodologies for assessing the stability of DIDS, supplemented with experimental protocols and signaling pathway diagrams.

Core Concepts: DIDS Instability

DIDS is known to be unstable in aqueous solutions, primarily due to the high reactivity of its two isothiocyanate (-N=C=S) groups. These groups are susceptible to hydrolysis, a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. This inherent reactivity necessitates careful consideration of solvent choice, pH, and temperature when preparing and storing DIDS solutions.

The isothiocyanate groups can also react with primary amines, a common functional group in many biological buffers (e.g., Tris)[1]. This reactivity can lead to the inactivation of DIDS and the formation of adducts, further complicating its use in experimental systems. Therefore, non-amine-containing buffers such as phosphate-buffered saline (PBS) or bicarbonate buffers are recommended for use with DIDS.

Degradation Pathways and Products

In aqueous solutions, DIDS undergoes hydrolysis and subsequent multimerization. The isothiocyanate groups react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. The newly formed amino group on one DIDS molecule can then react with the isothiocyanate group of another DIDS molecule, leading to the formation of di-, tri-, tetra-, and pentameric polythioureas. Intriguingly, these degradation products have been shown to be even more potent inhibitors of certain chloride channels than DIDS itself.

Factors Influencing DIDS Stability

The rate of DIDS degradation is significantly influenced by several environmental factors:

-

pH: The hydrolysis of isothiocyanates is pH-dependent. Generally, the rate of hydrolysis increases with increasing pH. Alkaline conditions promote the nucleophilic attack of hydroxide ions on the isothiocyanate group, accelerating degradation.

-

Temperature: As with most chemical reactions, the rate of DIDS degradation increases with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis to occur more rapidly. Therefore, storing DIDS solutions at low temperatures is crucial for maintaining their stability.

-

Light: Stilbene derivatives can be susceptible to photodegradation[2]. Exposure to light, particularly in the UV spectrum, can potentially lead to isomerization of the stilbene backbone or other photochemical reactions, affecting the stability and activity of DIDS.

Quantitative Analysis of DIDS Stability

| Parameter | Condition | Expected DIDS Half-Life | Primary Degradation Pathway |

| pH | Acidic (e.g., pH 4-6) | Longer | Slow Hydrolysis |

| Neutral (e.g., pH 7.4) | Moderate | Hydrolysis | |

| Alkaline (e.g., pH 8-10) | Shorter | Accelerated Hydrolysis | |

| Temperature | 4°C | Longest | Minimal Degradation |

| 25°C (Room Temperature) | Moderate | Hydrolysis and Multimerization | |

| 37°C (Physiological) | Shortest | Rapid Hydrolysis and Multimerization | |

| Buffer Type | Amine-containing (e.g., Tris) | Short | Reaction with buffer amines |

| Non-amine (e.g., PBS, Bicarbonate) | Longer | Primarily Hydrolysis | |

| Light Exposure | Dark | Longer | Minimal Photodegradation |

| Light (especially UV) | Shorter | Potential Photodegradation |

Experimental Protocols

Preparation and Storage of DIDS Stock Solutions

Objective: To prepare a concentrated stock solution of DIDS and store it to minimize degradation.

Materials:

-

DIDS, disodium salt

-

Dimethyl sulfoxide (DMSO) or 0.1 M Potassium Bicarbonate (KHCO₃)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh out the desired amount of DIDS powder in a fume hood.

-

Dissolve the DIDS powder in high-quality, anhydrous DMSO to a final concentration of 10-50 mM. Alternatively, for immediate use in bicarbonate-buffered systems, DIDS can be dissolved in 0.1 M KHCO₃.

-

Vortex the solution until the DIDS is completely dissolved.

-

Aliquot the stock solution into small, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles and light exposure.

-

Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

Note: Isothiocyanates are unstable in water and should not be stored in aqueous solutions for extended periods[1][3]. It is recommended to prepare fresh working solutions from the stock solution immediately before each experiment.

Forced Degradation Study of DIDS

Objective: To intentionally degrade DIDS under various stress conditions to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Materials:

-

DIDS stock solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or incubator

-

UV lamp

-

pH meter

-

HPLC system with a UV detector

-

LC-MS system

Procedure:

-

Acid Hydrolysis: Dilute the DIDS stock solution in 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

-

Base Hydrolysis: Dilute the DIDS stock solution in 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate the solution at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with HCl before analysis.

-

Oxidative Degradation: Dilute the DIDS stock solution in 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Place the solid DIDS powder in an oven at a high temperature (e.g., 105°C) for a specified time. Dissolve the stressed powder in the mobile phase for analysis.

-

Photolytic Degradation: Expose the DIDS solution (in a photostable, transparent container) to UV light (e.g., 254 nm) for a specified duration.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 5.3). Collect fractions of the degradation products for structural elucidation by LC-MS.

Stability-Indicating HPLC Method for DIDS

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating DIDS from its degradation products, allowing for the accurate quantification of DIDS over time.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

Gradient Program (Example):

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 340 nm (or monitor a range with PDA)

Procedure:

-

Prepare a series of DIDS standards of known concentrations in the mobile phase to create a calibration curve.

-

Prepare samples of DIDS in the aqueous solution of interest at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) under specific pH and temperature conditions.

-

Inject the standards and samples onto the HPLC system.

-

Identify the DIDS peak based on its retention time compared to the standard.

-

Quantify the amount of DIDS remaining in the samples at each time point by comparing the peak area to the calibration curve.

-

The appearance of new peaks with different retention times indicates the formation of degradation products. The method is considered "stability-indicating" if these degradation peaks are well-resolved from the parent DIDS peak.

Mass Spectrometry Analysis of Degradation Products

Objective: To identify the chemical structures of the degradation products of DIDS.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

Procedure:

-

Analyze the samples from the forced degradation study (Protocol 5.2) using the LC-MS system. The same chromatographic conditions as the HPLC method can often be adapted.

-

Obtain the mass spectra for the parent DIDS molecule and each of the degradation product peaks.

-

Determine the accurate mass-to-charge ratio (m/z) of the molecular ions of the degradation products.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ions to obtain fragmentation patterns.

-

Elucidate the structures of the degradation products by interpreting the fragmentation patterns and comparing the accurate masses to the expected masses of potential hydrolysis and multimerization products.

Signaling Pathways and Experimental Workflows

DIDS Inhibition of the Chloride-Bicarbonate Exchanger

DIDS is a classical inhibitor of the anion exchanger 1 (AE1), also known as Band 3 protein, which is crucial for maintaining intracellular pH and facilitating carbon dioxide transport in the blood. DIDS acts by covalently binding to a lysine residue in the extracellular loop of the transporter, thereby irreversibly blocking the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the cell membrane. This inhibition leads to an accumulation of intracellular bicarbonate and a subsequent decrease in intracellular pH (acidification) in many cell types[4].

Figure 1. DIDS inhibition of the Cl⁻/HCO₃⁻ exchanger signaling pathway.

Experimental Workflow for Assessing DIDS Stability

The following workflow outlines the key steps for a comprehensive analysis of DIDS stability in an aqueous solution.

Figure 2. General experimental workflow for assessing DIDS stability.

Conclusion

The stability of DIDS in aqueous solutions is a critical parameter that must be carefully managed to ensure the reliability and reproducibility of experimental results. The primary degradation pathway is hydrolysis of the isothiocyanate groups, a process that is significantly influenced by pH, temperature, and the presence of nucleophiles such as primary amines in buffers. This guide provides a foundational understanding of DIDS stability and offers detailed protocols for its assessment. Researchers and drug development professionals are encouraged to perform stability studies under their specific experimental conditions to ensure the accurate interpretation of data obtained using this potent anion exchange inhibitor.

References

- 1. 4,4′-Diisothiocyanatostilbene-2,2′-disulfonic acid =80 elementalanalysis,powder 207233-90-7 [sigmaaldrich.com]

- 2. Photodegradation of substituted stilbene compounds: what colors aging paper yellow? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Perturbation of intracellular pH by DIDS on endocytosis of transferrin and iron uptake in rabbit reticulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Protein Interactions: A Technical Guide to the Homobifunctional Cross-Linking Nature of DIDS

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) is a powerful tool in cellular biology and biochemistry, primarily known for its potent inhibition of anion exchange. However, its utility extends beyond mere channel blocking. The presence of two reactive isothiocyanate groups bestows upon DIDS a homobifunctional cross-linking capability, allowing for the covalent linkage of proteins. This technical guide provides an in-depth exploration of the homobifunctional cross-linking nature of DIDS, offering researchers a comprehensive resource to leverage this reagent for studying protein-protein interactions, oligomerization, and cellular signaling pathways.

Introduction to DIDS as a Homobifunctional Cross-linker

DIDS is a stilbene derivative featuring two isothiocyanate (-N=C=S) functional groups. These groups readily react with primary amines, most notably the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides, to form stable thiourea bonds. The symmetrical nature of the DIDS molecule, with a reactive group at each end, allows it to act as a homobifunctional cross-linker, capable of covalently connecting two protein molecules (intermolecular cross-linking) or different domains within the same protein (intramolecular cross-linking).

The primary and most extensively studied target of DIDS is the Band 3 anion exchanger protein (AE1) found in the membrane of red blood cells.[1][2] DIDS binds to a specific lysine residue within the transmembrane domain of Band 3, leading to irreversible inhibition of anion transport.[2] This well-characterized interaction serves as a model for understanding the cross-linking mechanism of DIDS.

Mechanism of DIDS Cross-Linking

The cross-linking reaction of DIDS with proteins proceeds through a two-step mechanism:

-

Reversible Binding: Initially, DIDS binds to the protein non-covalently. This binding is often driven by electrostatic interactions and is reversible. In the case of the Band 3 protein, this initial binding is competitive.[3]

-

Irreversible Covalent Cross-Linking: Following the initial binding, the isothiocyanate groups of DIDS react with nearby primary amino groups to form covalent thiourea linkages. This second step is slower and results in an irreversible cross-link.

The homobifunctional nature of DIDS allows for the formation of a covalent bridge between two proximal amino groups. This can be invaluable for capturing transient or weak protein-protein interactions that might otherwise be difficult to detect.

Quantitative Data for DIDS Cross-Linking

The efficiency and kinetics of DIDS cross-linking are influenced by several factors, including pH, temperature, and the concentration of both DIDS and the target protein. The following table summarizes key quantitative parameters for the interaction of DIDS with its primary target, the Band 3 protein.

| Parameter | Value | Conditions | Reference |

| Inhibition Constant (Ki) for Reversible Binding | ~2 µM | Zero chloride concentration | [3] |

| Inhibitory Concentration for >95% Inhibition | 25 µM | 10 minutes, pH 8.2, 15 mM chloride | [3] |

| Optimal pH for Irreversible Binding | Alkaline (e.g., 8.2) | Not specified | [3] |

Experimental Protocols

In Vitro Cross-Linking of Purified Proteins

This protocol provides a general framework for cross-linking purified proteins in solution using DIDS.

Materials:

-

Purified protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

DIDS stock solution (e.g., 10 mM in DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

SDS-PAGE loading buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the purified protein with the reaction buffer to the desired final concentration.

-

Initiation of Cross-Linking: Add the DIDS stock solution to the protein solution to achieve the desired final concentration (typically in the micromolar range). Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 10-30 minutes). Incubation times and temperatures should be optimized for the specific protein system.

-

Quenching: Stop the cross-linking reaction by adding the quenching solution to a final concentration of 10-50 mM. The primary amines in the quenching solution will react with any unreacted isothiocyanate groups on DIDS. Incubate for an additional 10-15 minutes at room temperature.

-

Analysis: Add SDS-PAGE loading buffer to the quenched reaction mixture. Analyze the cross-linked products by SDS-PAGE, followed by Coomassie blue staining or Western blotting. Cross-linked proteins will appear as higher molecular weight bands.

In Vivo Cross-Linking of Cellular Proteins

This protocol outlines a general procedure for cross-linking proteins within intact cells.

Materials:

-

Cell culture in appropriate medium

-

Phosphate-buffered saline (PBS)

-

DIDS stock solution (e.g., 10 mM in DMSO)

-

Quenching solution (e.g., 1 M glycine in PBS)

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Preparation: Wash the cells with PBS to remove any interfering components from the culture medium.

-

Cross-Linking: Resuspend the cells in PBS containing the desired final concentration of DIDS (e.g., 25 µM).[3] Incubate at a specific temperature and for a set time (e.g., 10 minutes at room temperature).

-

Quenching: Add the quenching solution to the cell suspension to a final concentration of 100-250 mM. Incubate for 5-10 minutes to stop the reaction.

-

Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting to detect cross-linked protein complexes.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of DIDS as a cross-linking agent.

Applications in Research

The homobifunctional cross-linking ability of DIDS makes it a valuable reagent for:

-

Studying Protein Oligomerization: DIDS can be used to determine the oligomeric state of proteins by capturing dimers, trimers, or higher-order oligomers, which can then be visualized by techniques like SDS-PAGE.

-

Mapping Protein-Protein Interactions: By cross-linking interacting proteins, DIDS can help identify novel binding partners and map the topology of protein complexes. This is particularly useful for studying membrane protein interactions in their native environment.[4]

-

Investigating Signaling Pathways: DIDS can be employed to trap transient interactions within signaling cascades, providing insights into the dynamic assembly and disassembly of signaling complexes.

-

Structural Biology: The distance constraints provided by DIDS cross-links can be used in conjunction with computational modeling to generate low-resolution structural models of proteins and protein complexes.[5]

Conclusion

DIDS is more than just a specific inhibitor of anion exchange; it is a versatile homobifunctional cross-linking agent with broad applications in protein science. By understanding its mechanism of action and optimizing experimental conditions, researchers can effectively utilize DIDS to capture and characterize protein-protein interactions, elucidate the structure of protein complexes, and unravel the complexities of cellular signaling pathways. This guide provides a foundational understanding and practical protocols to facilitate the successful application of DIDS as a powerful tool in the molecular life sciences.

References

- 1. Substrate Binding and Inhibition of the Anion Exchanger 1 Transporter | bioRxiv [biorxiv.org]

- 2. The amino acid conjugate formed by the interaction of the anion transport inhibitor 4,4'-diisothiocyano-2,2'-stilbenedisulfonic acid (DIDS) with band 3 protein from human red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the anion exchange protein of Ehrlich cells: a kinetic analysis of the inhibitory effects of 4,4'-diisothiocyano-2,2'-stilbene-disulfonic acid (DIDS) and labeling of membrane proteins with 3H-DIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS) for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,4′-Diisothiocyano-2,2′-stilbenedisulfonic acid (DIDS), a widely used inhibitor of anion exchange, for its effective application in experimental research. This document outlines its chemical properties, and mechanism of action, and provides detailed protocols for its use in key experimental assays.

Core Properties of DIDS

DIDS is a potent and irreversible inhibitor of anion transporters, making it a crucial tool in studying the roles of these transporters in various physiological processes.[1][2] Its primary mechanism of action involves the covalent binding to anion exchange proteins, thereby blocking the transport of chloride and bicarbonate ions across the cell membrane.

For experimental calculations, the following quantitative data for DIDS and its commonly used disodium salt are provided:

| Property | DIDS | DIDS (Disodium Salt) |

| Chemical Formula | C₁₆H₁₀N₂O₆S₄ | C₁₆H₈N₂Na₂O₆S₄ |

| Molecular Weight | 454.50 g/mol | 498.48 g/mol |

| Solubility | Soluble in DMSO (>10 mM) | Water (0.5%) |

Experimental Protocols

Preparation of DIDS Stock Solution

Accurate preparation of a DIDS stock solution is critical for experimental consistency. Due to its limited aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.

Materials:

-

DIDS powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, amber microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh the desired amount of DIDS powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Mixing: Vortex the solution thoroughly until the DIDS powder is completely dissolved. Gentle warming at 37°C or sonication can aid in dissolution.[1]

-

Storage: Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C for up to six months. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cellular toxicity.

Measurement of Anion Exchange Inhibition

This protocol outlines a common method to assess the inhibitory effect of DIDS on chloride-bicarbonate exchange, a fundamental process in pH regulation and cell volume control.

Materials:

-

Cultured cells expressing the anion exchanger of interest (e.g., HEK293 cells transfected with AE1)

-

BCECF-AM (pH-sensitive fluorescent dye)

-

Chloride-containing buffer (e.g., Hanks' Balanced Salt Solution)

-

Chloride-free buffer (replace chloride salts with gluconate salts)

-

DIDS stock solution

-

Fluorometer or fluorescence microscope

Protocol:

-

Cell Preparation: Seed cells on a suitable culture plate or coverslip and allow them to adhere overnight.

-

Dye Loading: Load the cells with the pH-sensitive dye BCECF-AM according to the manufacturer's instructions.

-

Baseline Measurement: Perfuse the cells with the chloride-containing buffer and measure the baseline intracellular pH (pHi) using the fluorometer.

-

Chloride Removal: Switch to the chloride-free buffer to induce an intracellular alkalinization due to the reversal of the chloride-bicarbonate exchanger.

-

Chloride Reintroduction: Reintroduce the chloride-containing buffer to observe the recovery of pHi as chloride ions move back into the cell in exchange for bicarbonate.

-

DIDS Incubation: Pre-incubate a separate set of dye-loaded cells with the desired concentration of DIDS in a chloride-containing buffer for a specified time (e.g., 30 minutes).

-

Inhibition Assessment: Repeat steps 4 and 5 with the DIDS-treated cells. A slower rate of pHi recovery upon chloride reintroduction indicates inhibition of the anion exchanger.

Vasodilation Assay

DIDS has been shown to induce vasodilation. This protocol describes an ex vivo method to measure the vasodilatory effect of DIDS on isolated arterial segments.

Materials:

-

Isolated arterial rings (e.g., from rat aorta)

-

Wire myograph system

-

Krebs-Henseleit buffer

-

Vasoconstrictor (e.g., Phenylephrine)

-

DIDS stock solution

Protocol:

-

Artery Preparation: Dissect and clean the desired artery and cut it into small rings.

-

Mounting: Mount the arterial rings in the wire myograph chambers filled with Krebs-Henseleit buffer, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

Equilibration: Allow the rings to equilibrate under a resting tension.

-

Pre-constriction: Induce a stable contraction in the arterial rings by adding a vasoconstrictor like phenylephrine.

-

DIDS Application: Once a stable contraction is achieved, cumulatively add increasing concentrations of DIDS to the bath and record the changes in tension.

-

Data Analysis: Express the relaxation response as a percentage of the pre-constriction induced by phenylephrine.

Signaling Pathways and Mechanisms of Action

Inhibition of the Chloride-Bicarbonate Exchanger

DIDS irreversibly binds to the anion exchanger protein, blocking the transport of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the plasma membrane. This disruption affects intracellular pH regulation and can impact various cellular processes.

Caption: DIDS blocks the Anion Exchanger 1 (AE1), inhibiting Cl⁻/HCO₃⁻ exchange.

Modulation of TRPV1 Channels

DIDS can potentiate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and temperature sensation. This modulation is agonist-dependent, enhancing the currents induced by capsaicin or low pH.

Caption: DIDS potentiates capsaicin-induced activation of the TRPV1 channel.

Experimental Workflow for Assessing DIDS Effects

The following diagram illustrates a general workflow for investigating the cellular effects of DIDS.

References

Navigating the Solubility Landscape of DIDS in DMSO and Bicarbonate Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) in dimethyl sulfoxide (DMSO) and bicarbonate buffer systems. This document is intended to serve as a practical resource, offering quantitative data, detailed experimental protocols, and a deeper understanding of the signaling pathways influenced by this widely used anion exchange inhibitor.

Core Data: Solubility of DIDS

The solubility of DIDS is a critical parameter for the design and execution of a wide range of in vitro and in vivo experiments. The following table summarizes the available quantitative and qualitative solubility data for DIDS in DMSO and a bicarbonate buffer.

| Solvent/Buffer System | Reported Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble to >10 mM. | While a precise upper limit of solubility is not consistently reported in the literature, DIDS is readily soluble in DMSO at concentrations commonly used for preparing stock solutions for biological assays. |

| 0.1 M Potassium Bicarbonate (KHCO₃) | 50 mg/mL | This yields a hazy, yellow-green solution. Gentle heating may be required to achieve complete solubilization. |

It is important to note that the isothiocyanate groups of DIDS are unstable in aqueous solutions, and therefore, stock solutions in bicarbonate buffers should be prepared fresh and used promptly.

Experimental Protocols

Accurate determination of compound solubility is fundamental to successful experimental outcomes. Below are detailed methodologies for preparing DIDS solutions and for performing a general solubility assessment.

Protocol 1: Preparation of a DIDS Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of DIDS in DMSO, which can then be diluted into aqueous buffers for various experimental applications.

Materials:

-

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Workspace Preparation: Ensure a clean and dry workspace. For cell-based assays, it is recommended to perform these steps in a laminar flow hood or biosafety cabinet to maintain sterility.

-

Weighing DIDS: Accurately weigh the desired amount of DIDS powder using a calibrated analytical balance.

-

DMSO Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to the weighed DIDS powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of DIDS).

-

Dissolution: Vigorously vortex the solution until the DIDS powder is completely dissolved. Gentle warming of the tube to 37°C or brief sonication can aid in dissolution if necessary.

-

Storage: Store the DIDS stock solution in small aliquots at -20°C to -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: General Kinetic Solubility Assay

This protocol provides a general framework for determining the kinetic solubility of a compound, like DIDS, in a bicarbonate buffer. This method is rapid and suitable for high-throughput screening.

Materials:

-

DIDS stock solution in DMSO (e.g., 10 mM)

-

Bicarbonate buffer of desired composition and pH (e.g., 0.1 M KHCO₃, pH 7.4)

-

96-well microtiter plates (UV-transparent for spectrophotometric methods)

-

Multichannel pipette

-

Plate shaker

-

Nephelometer or UV-Vis spectrophotometer

Procedure:

-

Preparation of Serial Dilutions: Prepare a series of dilutions of the DIDS stock solution in DMSO in a 96-well plate.

-